molecular formula C10H10ClF2NO2 B14063593 1-(5-Amino-2-(difluoromethoxy)phenyl)-3-chloropropan-2-one

1-(5-Amino-2-(difluoromethoxy)phenyl)-3-chloropropan-2-one

Cat. No.: B14063593
M. Wt: 249.64 g/mol
InChI Key: WDESNMHGAXPLSE-UHFFFAOYSA-N
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Description

1-(5-Amino-2-(difluoromethoxy)phenyl)-3-chloropropan-2-one is an organic compound with a complex structure that includes an amino group, a difluoromethoxy group, and a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Amino-2-(difluoromethoxy)phenyl)-3-chloropropan-2-one typically involves multiple steps. One common method starts with the reaction of 5-amino-2-(difluoromethoxy)benzene with a chloropropanone derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(5-Amino-2-(difluoromethoxy)phenyl)-3-chloropropan-2-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as ammonia or thiourea in the presence of a base.

Major Products

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted compounds depending on the nucleophile used.

Scientific Research Applications

1-(5-Amino-2-(difluoromethoxy)phenyl)-3-chloropropan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Amino-2-(difluoromethoxy)phenyl)-3-chloropropan-2-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluoromethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The chloropropanone moiety can act as an electrophile, reacting with nucleophilic sites in proteins or nucleic acids, potentially leading to biological effects such as enzyme inhibition or DNA modification .

Comparison with Similar Compounds

Similar Compounds

    1-(5-Amino-2-(difluoromethoxy)phenyl)-3-bromopropan-2-one: Similar structure but with a bromine atom instead of chlorine.

    1-(5-Amino-2-(difluoromethoxy)phenyl)-2-chloropropan-1-one: Similar structure but with the chlorine atom at a different position.

Uniqueness

1-(5-Amino-2-(difluoromethoxy)phenyl)-3-chloropropan-2-one is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with biological targets. The presence of both an amino group and a difluoromethoxy group provides a balance of hydrophilic and lipophilic properties, making it versatile for various applications .

Properties

Molecular Formula

C10H10ClF2NO2

Molecular Weight

249.64 g/mol

IUPAC Name

1-[5-amino-2-(difluoromethoxy)phenyl]-3-chloropropan-2-one

InChI

InChI=1S/C10H10ClF2NO2/c11-5-8(15)4-6-3-7(14)1-2-9(6)16-10(12)13/h1-3,10H,4-5,14H2

InChI Key

WDESNMHGAXPLSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)CC(=O)CCl)OC(F)F

Origin of Product

United States

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